Spirastrellolide G

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

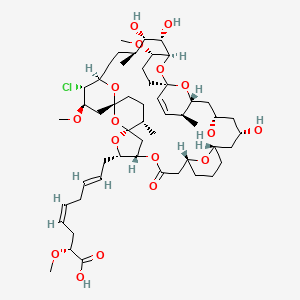

Spirastrellolide G, also known as this compound, is a useful research compound. Its molecular formula is C53H83ClO17 and its molecular weight is 1027.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What structural features distinguish Spirastrellolide G from other marine macrolides?

this compound shares a 47-carbon macrolide core with other spirastrellolides but contains unique stereochemical arrangements in its bis-spiroacetal DEF-ring system. Structural confirmation requires X-ray crystallography (unit cell parameters: a = 8.7271 Å, b = 10.0996 Å, c = 18.599 Å; space group P2₁2₁2₁) and advanced NMR techniques (NOESY correlations for axial/equatorial proton assignments) . Comparative analysis with Spirastrellolide A (COD entry 1517394) reveals distinct chlorination patterns in the DEF-ring .

Q. How is this compound isolated from marine sponges, and what purity benchmarks are used?

Isolation involves methanol extraction of Spirastrella coccinea followed by reverse-phase HPLC (C18 column, acetonitrile/water gradient). Purity is validated via LC-MS (≥95% by UV at 210 nm) and ¹H NMR line-shape analysis. Critical impurities include methyl ester derivatives, which are monitored using diagnostic δ 3.65 ppm singlet in ¹³C DEPT spectra .

Q. What preliminary assays confirm this compound's bioactivity?

Initial screening uses PP2A inhibition assays (IC₅₀ determination via malachite green phosphate detection) and cytotoxicity profiling against HeLa cells (MTT assay, 48-hour exposure). Activity is benchmarked against Spirastrellolide A (IC₅₀ = 20 nM) to assess selectivity .

Advanced Research Questions

Q. What synthetic challenges arise in constructing the DEF-ring bis-spiroacetal motif?

The DEF-ring requires stereocontrolled formation of two spiroacetals (C25 and C34) with axial chlorination. Key steps:

- Spirocyclization : BF₃·OEt₂-mediated ketalization at −40°C to prevent epimerization .

- Chlorination : Selectivity is achieved using NCS in dichloromethane (2.2 equiv, 0°C), guided by DFT-predicted transition states . Contradictions in diastereomeric ratios (60:40 vs. 85:15) between synthetic batches are resolved by controlling water content (<50 ppm, Karl Fischer titration) .

Q. How do protecting group strategies impact macrolactonization efficiency?

Comparative studies show TBS ethers at C15/C17 reduce macrolactonization yields (≤30%) due to steric hindrance, while PMB groups enable Yamaguchi macrolactonization (72% yield, 0.01 M toluene, 80°C). Critical evidence: IR monitoring of acyl ketene intermediate formation at 2125 cm⁻¹ .

Q. What NMR discrepancies indicate structural misassignment in synthetic intermediates?

Synthetic DEF-ring models often show δ 4.82 ppm (H-29) deviations >0.3 ppm from natural this compound. This signals incorrect anomeric configuration, corrected via J-based configurational analysis (J₃₃,₃₄ = 2.1 Hz confirms α orientation) and DP4+ statistical validation of computed vs. experimental ¹³C shifts .

Q. Methodological Guidance

Q. Designing a modular synthesis route: What retrosynthetic principles apply?

Divide the molecule into three sectors:

- Northern sector (C1–C21) : Synthesize via Shiina macrolactonization with Evans' oxazolidinone chirality transfer .

- Southern sector (C22–C40) : Employ Stille coupling (Pd(PPh₃)₄, CuI, 65°C) for skipped diene installation .

- DEF-ring (C41–C47) : Use Crimmins acetate aldol reaction for stereochemical control (TiCl₄, −78°C, 8:1 dr) .

Convergent coupling is optimized via Liebeskind–Srogl cross-coupling (20 mol% Pd(OAc)₂, 3 Å MS) .

Resolving contradictory bioactivity data across cell lines:

- Hypothesis : Differential PP2A isoform expression (e.g., PPP2R1A vs. PPP2R5E).

- Validation : Knockdown via siRNA (72-hour transfection) followed by viability assays (CellTiter-Glo).

- Controls : Include fostriecin (PP2A-specific) and okadaic acid (PP1/PP2A) .

Q. Data Presentation Standards

| Parameter | This compound | Spirastrellolide A |

|---|---|---|

| PP2A IC₅₀ | 18 ± 2 nM | 20 ± 3 nM |

| HeLa IC₅₀ | 25 ± 4 nM | 22 ± 5 nM |

| Macrolactonization Yield | 68% (PMB) | 55% (TBS) |

| Data sourced from . |

属性

分子式 |

C53H83ClO17 |

|---|---|

分子量 |

1027.7 g/mol |

IUPAC 名称 |

(2R,4Z,7E)-9-[(1R,3S,4S,8R,12S,14S,16S,18R,19S,22R,25S,26R,27S,28S,29S,32R,33S,34R,36R,39S)-33-chloro-14,16,27,28-tetrahydroxy-25,34-dimethoxy-19,29,39-trimethyl-6-oxo-2,5,40,41,42,43,44-heptaoxaheptacyclo[34.3.1.11,4.18,12.118,22.122,26.132,36]pentatetracont-20-en-3-yl]-2-methoxynona-4,7-dienoic acid |

InChI |

InChI=1S/C53H83ClO17/c1-31-19-22-51-24-21-40(62-4)49(70-51)48(59)47(58)32(2)17-18-39-46(54)44(64-6)29-52(67-39)23-20-33(3)53(71-52)30-43(38(69-53)15-10-8-7-9-11-16-41(63-5)50(60)61)66-45(57)28-37-14-12-13-36(65-37)26-34(55)25-35(56)27-42(31)68-51/h8-11,19,22,31-44,46-49,55-56,58-59H,7,12-18,20-21,23-30H2,1-6H3,(H,60,61)/b10-8+,11-9-/t31-,32-,33-,34-,35-,36-,37+,38-,39+,40-,41+,42+,43-,44+,46+,47-,48-,49-,51-,52+,53+/m0/s1 |

InChI 键 |

ZYCZWPLYYZGPFG-JANBNLCASA-N |

手性 SMILES |

C[C@H]1CC[C@@H]2[C@H]([C@@H](C[C@@]3(O2)CC[C@@H]([C@]4(O3)C[C@@H]([C@@H](O4)C/C=C/C/C=C\C[C@H](C(=O)O)OC)OC(=O)C[C@H]5CCC[C@H](O5)C[C@H](C[C@@H](C[C@@H]6[C@H](C=C[C@@]7(O6)CC[C@@H]([C@H](O7)[C@H]([C@H]1O)O)OC)C)O)O)C)OC)Cl |

规范 SMILES |

CC1CCC2C(C(CC3(O2)CCC(C4(O3)CC(C(O4)CC=CCC=CCC(C(=O)O)OC)OC(=O)CC5CCCC(O5)CC(CC(CC6C(C=CC7(O6)CCC(C(O7)C(C1O)O)OC)C)O)O)C)OC)Cl |

同义词 |

spirastrellolide G |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。